N-[1-(5-Bromothiophen-2-yl)ethyl]cyclohexanamine
Description
N-[1-(5-Bromothiophen-2-yl)ethyl]cyclohexanamine is a secondary amine featuring a cyclohexylamine core substituted with a 5-bromothiophene-ethyl group. The bromothiophene moiety may confer unique electronic and steric characteristics, influencing reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C12H18BrNS |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethyl]cyclohexanamine |
InChI |
InChI=1S/C12H18BrNS/c1-9(11-7-8-12(13)15-11)14-10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3 |
InChI Key |
KRKONIHWPKPMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Bromothiophen-2-yl)ethyl]cyclohexanamine typically involves the reaction of 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . The resulting intermediate is then reacted with secondary amines and formaldehyde solution to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Bromothiophen-2-yl)ethyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[1-(5-Bromothiophen-2-yl)ethyl]cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(5-Bromothiophen-2-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Chlorine
N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine (CAS: 1153349-17-7) differs only in the halogen substituent (Cl instead of Br). Key differences include:
- Molecular Weight : 243.8 g/mol (Cl) vs. 288.2 g/mol (Br, estimated).
- Electronic Effects : Bromine’s higher electronegativity and polarizability may enhance van der Waals interactions and binding affinity in biological systems compared to chlorine.
- Synthetic Accessibility : The chloro analog is listed as discontinued, suggesting challenges in synthesis or purification .
Thiophene vs. Phenyl Substituents
N-[1-(3-Bromophenyl)ethyl]cyclohexanamine (C₁₄H₂₀BrN, MW 282.22) replaces the thiophene ring with a bromophenyl group:
- Aromaticity and Reactivity : Thiophene’s electron-rich sulfur atom facilitates π-stacking and electrophilic substitution, whereas phenyl groups exhibit classical aromatic reactivity.
- Steric Profile : The planar phenyl group may impose different steric constraints compared to the slightly bent thiophene ring .
Substituent Position and Chain Length
- N-(1-Phenylethyl)cyclohexanamine (): The absence of bromine and substitution with a phenyl group reduces molecular weight (MW ~231.3) and alters lipophilicity. Stereochemical variants (R/S) demonstrate how configuration impacts biological activity, as seen in chiral amines .
Physicochemical and Spectroscopic Properties
Boiling Points and Purification
- N-(1-(Methoxymethoxy)propan-2-yl)cyclohexanamine (Compound 340): Boiling point 120°C at 3 mbar, yield 17% .
- N-(1-Methoxypropan-2-yl)cyclohexanamine (Compound 341): Boiling point 65°C at 0.3 mbar, yield 77% .
The lower yield for 340 may reflect challenges in stabilizing methoxymethoxy groups during synthesis.
Spectral Data
- 1H NMR Trends : Cyclohexylamine derivatives exhibit characteristic signals at δ 1.0–2.5 ppm (cyclohexyl CH₂) and δ 3.0–4.0 ppm (N–CH– groups). Thiophene protons typically resonate at δ 6.5–7.5 ppm .
- HRMS Validation : Analogs like N-(1-(4-tert-butylphenyl)-2-methylpropyl)cyclohexanamine (MW calculated: ~273.4) confirm structural integrity via HRMS .
DNA-Binding Potential
Schiff base complexes with bromothiophene moieties () exhibit DNA-binding affinity (e.g., Kb values in Table 2), suggesting that N-[1-(5-Bromothiophen-2-yl)ethyl]cyclohexanamine may interact with nucleic acids via intercalation or groove binding .
Antibacterial Activity
Quinolone derivatives bearing 5-bromothiophen-2-yl groups () demonstrate potent antibacterial activity. The bromothiophene substituent likely enhances target inhibition (e.g., DNA gyrase) compared to methylthio or oxime variants .
Reductive Amination
Analog synthesis (e.g., ) employs reductive amination of ketones (e.g., 5-bromothiophen-2-yl ethyl ketone) with cyclohexylamine. Yields vary significantly (16–77%) based on substituent stability and purification methods (e.g., Kugelrohr distillation vs. chromatography) .
Stereochemical Considerations
Chiral analogs () highlight the importance of enantiomeric purity. For example, (R)- and (S)-N-(1-phenylethyl)cyclohexanamines exhibit distinct biological profiles, suggesting that the target compound’s stereochemistry could modulate its efficacy .
Biological Activity
N-[1-(5-Bromothiophen-2-yl)ethyl]cyclohexanamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexanamine core substituted with a 5-bromothiophene moiety. The presence of the bromothiophene group is significant as it can enhance the compound's electronic properties and influence its interactions within biological systems. The molecular formula is CHBrN, with a molecular weight of approximately 240.14 g/mol.
Biological Activity Overview
Research indicates that compounds containing thiophene and amine functionalities often exhibit notable biological activities, including:
- Antibacterial Properties : Compounds similar to this compound have shown significant antibacterial activity against various gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 100 µM against S. agalactiae .
- Anticancer Potential : Some derivatives of thiophene-containing compounds have been linked to anticancer properties. Their ability to interact with cellular targets involved in cancer progression makes them candidates for further exploration in oncology .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
- Receptor Modulation : The compound may interact with various receptors in the body, potentially influencing neurotransmitter systems or hormonal pathways.
Case Studies and Research Findings
Several studies have focused on the pharmacological profiles of compounds related to this compound:
- Study on Antibacterial Activity : A recent study screened several thiophene derivatives for antibacterial efficacy. The findings indicated that specific modifications to the thiophene ring could enhance activity against resistant strains of bacteria .
- Anticancer Activity Assessment : In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the thiophene ring significantly impacted biological activity .
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(5-Bromothiophen-2-yl)ethanamine | CHBrNS | Simpler ethyl chain; potential for similar activity |
| N-(5-Bromothiophen-2-yl)propanamide | CHBrNOS | Amide linkage; different solubility profiles |
| 2-(5-Bromothiophen-2-yl)ethanamine | CHBrNS | Ethylene bridge; may affect binding properties |
Q & A
Q. What synthetic methodologies are recommended for preparing N-[1-(5-Bromothiophen-2-yl)ethyl]cyclohexanamine, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between 5-bromothiophene-2-carbaldehyde and cyclohexanamine derivatives, followed by reductive amination or alkylation. Microwave-assisted synthesis (e.g., 98% yield for a structurally similar compound under microwave conditions ) offers rapid and efficient optimization. Purification via column chromatography (hexane:EtOAc gradients) and characterization using FT-IR (e.g., ν(C-N) at ~3415 cm⁻¹) and mass spectrometry are critical .
Q. Which spectroscopic and computational techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., amine N-H stretching at ~3415 cm⁻¹, C-Br vibrations at ~600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z ~300–350 Da) .
- DFT Calculations : Use B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : While specific toxicity data are unavailable, analogous cyclohexanamine derivatives require PPE (gloves, goggles) and ventilation. Consult SDS for brominated thiophenes (e.g., skin/eye protection, emergency protocols for inhalation) .
Q. How can computational tools predict the compound’s drug-likeness for preclinical studies?
- Methodological Answer : Use in silico platforms like SwissADME to calculate Lipinski’s Rule of Five parameters (logP, hydrogen bond donors/acceptors). Molinspiration can predict bioactivity scores (e.g., GPCR ligand potential) .
Advanced Research Questions
Q. How can contradictions in experimental vs. computational reactivity data be resolved?
Q. What strategies enhance this compound’s utility in materials science, such as polymer synthesis?
- Methodological Answer : Incorporate the bromothiophene moiety into copolymers (e.g., via Suzuki coupling with benzo[1,2-b:4,5-b']dithiophene monomers) for organic photovoltaics. Monitor optoelectronic properties using cyclic voltammetry and UV-Vis .
Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural analysis?
Q. What mechanistic insights explain steric/electronic effects on this compound’s reactivity?
- Methodological Answer : The electron-withdrawing bromine atom reduces electron density on the thiophene ring, affecting nucleophilic substitution. Steric hindrance from the cyclohexyl group can be modeled using DFT transition-state calculations .
Q. How can DNA/protein interaction studies be designed for this compound?
- Methodological Answer :
- UV-Vis Titration : Measure hypochromicity shifts to calculate binding constants (Kb) .
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3G9k) to predict binding modes. Validate with SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
